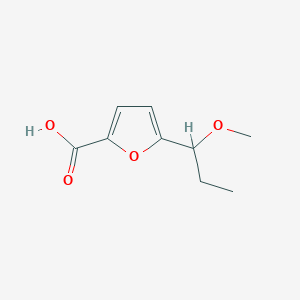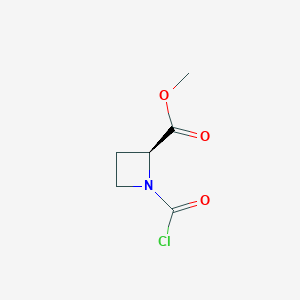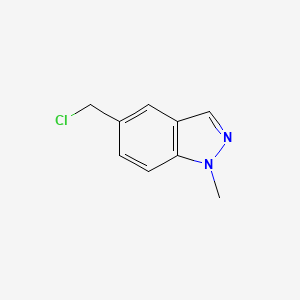![molecular formula C10H15NO2 B11910316 2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
2-Methyl-2-azaspiro[4.5]decane-1,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-azaspiro[4.5]decane-1,8-dione is a heterocyclic compound with a unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure imparts unique chemical and physical properties, making it a valuable scaffold for the development of new molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to its high yield and cost-effectiveness. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-azaspiro[4.5]decane-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the spiro ring can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-2-azaspiro[4.5]decane-1,8-dione has several applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential anticonvulsant, anticancer, and anti-inflammatory activities.
Materials Science: Its unique structure makes it suitable for the design of novel materials with specific properties.
Biological Studies: The compound can be used to study enzyme interactions and molecular recognition processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but with different substituents.
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with an oxygen atom in the ring.
Uniqueness
2-Methyl-2-azaspiro[4.5]decane-1,8-dione is unique due to its specific substituents and the resulting chemical properties. Its methyl group and azaspiro structure confer distinct reactivity and potential for diverse applications compared to other spiro compounds.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-methyl-2-azaspiro[4.5]decane-1,8-dione |
InChI |
InChI=1S/C10H15NO2/c1-11-7-6-10(9(11)13)4-2-8(12)3-5-10/h2-7H2,1H3 |
Clave InChI |
BLFZNNRHGKNBKY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(C1=O)CCC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11910317.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
